molecular formula C26H32Br2N4O2 B11113923 N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide

N'~1~,N'~10~-bis[(1Z)-1-(4-bromophenyl)ethylidene]decanedihydrazide

Cat. No.: B11113923
M. Wt: 592.4 g/mol
InChI Key: XVKSJKHEAWCARR-NAZWXXJZSA-N
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Description

N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a decanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE typically involves the condensation reaction between 4-bromobenzaldehyde and decanedihydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl groups can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Bromophenyl oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The bromophenyl groups can interact with biological molecules through halogen bonding, while the hydrazide moiety can form hydrogen bonds with various targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N’1N’10-BIS[(1Z)-1-(4-CHLOROPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE: Similar structure but with chlorine atoms instead of bromine.

    N’1N’10-BIS[(1Z)-1-(4-FLUOROPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE: Similar structure but with fluorine atoms instead of bromine.

    N’1N’10-BIS[(1Z)-1-(4-IODOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE: Similar structure but with iodine atoms instead of bromine.

Uniqueness

N’1N’10-BIS[(1Z)-1-(4-BROMOPHENYL)ETHYLIDENE]DECANEDIHYDRAZIDE is unique due to the presence of bromine atoms, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity, stability, and biological activity, making it distinct from its chlorine, fluorine, and iodine analogs.

Properties

Molecular Formula

C26H32Br2N4O2

Molecular Weight

592.4 g/mol

IUPAC Name

N,N'-bis[(Z)-1-(4-bromophenyl)ethylideneamino]decanediamide

InChI

InChI=1S/C26H32Br2N4O2/c1-19(21-11-15-23(27)16-12-21)29-31-25(33)9-7-5-3-4-6-8-10-26(34)32-30-20(2)22-13-17-24(28)18-14-22/h11-18H,3-10H2,1-2H3,(H,31,33)(H,32,34)/b29-19-,30-20-

InChI Key

XVKSJKHEAWCARR-NAZWXXJZSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCCCCCCCC(=O)N/N=C(\C1=CC=C(C=C1)Br)/C)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CCCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br

Origin of Product

United States

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